molecular formula C19H19N5O2 B2567829 N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1324189-91-4

N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2567829
CAS RN: 1324189-91-4
M. Wt: 349.394
InChI Key: QULWPTPKJRWIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is part of a broader class of compounds that have been synthesized and evaluated for their potential pharmacological activities. Specifically, the synthesis of Schiff’s bases and 2-azetidinones, similar in structure to the compound , has been reported. These compounds have been investigated for their antidepressant and nootropic (cognitive enhancement) activities. The research found that certain substitutions on the aromatic ring, such as 2,5-dimethoxy and para-nitro groups, significantly enhance antidepressant and nootropic effects, respectively. This highlights the central nervous system (CNS) activity potential of such compounds, suggesting that this compound could also be explored for CNS-related therapeutic applications (Thomas et al., 2016).

Antimicrobial and Antituberculosis Activity

Another aspect of scientific research related to such compounds involves their antimicrobial and antituberculosis activities. For instance, imidazo[1,2-a]pyridine-3-carboxamides, which share a structural similarity with this compound, have shown potent activity against various tuberculosis strains, including multi- and extensive drug-resistant strains. This class of compounds exhibits remarkable selectivity towards tuberculosis-causing microbes, suggesting a potential avenue for the development of new antituberculosis agents. Such findings indicate the potential of this compound in antimicrobial and antituberculosis therapeutic research (Moraski et al., 2011).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-5-6-16(8-13(12)2)21-19(25)24-10-15(11-24)18-22-17(23-26-18)14-4-3-7-20-9-14/h3-9,15H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULWPTPKJRWIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.